1-(4-(Aminomethyl)piperidin-1-yl)-3,3-dimethylbutan-1-one
Overview
Description
1-(4-(Aminomethyl)piperidin-1-yl)-3,3-dimethylbutan-1-one is an organic compound that features a piperidine ring, which is a six-membered heterocyclic amine
Mechanism of Action
Target of Action
The primary target of 1-(4-(Aminomethyl)piperidin-1-yl)-3,3-dimethylbutan-1-one is the Serine/threonine-protein kinase Chk1 . This protein plays a crucial role in cell cycle regulation, particularly in response to DNA damage. It is involved in cell cycle arrest, thereby preventing cells with damaged DNA from dividing.
Biochemical Pathways
The inhibition of Serine/threonine-protein kinase Chk1 can affect several biochemical pathways. These include the DNA damage response pathway, where Chk1 normally acts to halt the cell cycle and initiate DNA repair mechanisms. By inhibiting Chk1, this compound may disrupt these processes, potentially leading to cell death .
Pharmacokinetics
Information about its absorption, distribution, metabolism, and excretion (ADME) is currently unavailable . These properties would significantly impact the compound’s bioavailability and overall effectiveness as a therapeutic agent.
Result of Action
The molecular and cellular effects of this compound’s action would largely depend on the context of its use. Given its potential role in inhibiting Chk1, it could lead to cell cycle arrest, impaired DNA repair, and ultimately, cell death .
Biochemical Analysis
Biochemical Properties
1-(4-(Aminomethyl)piperidin-1-yl)-3,3-dimethylbutan-1-one plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with serine/threonine-protein kinase Chk1, which is involved in cell cycle regulation and DNA damage response . The nature of these interactions suggests that this compound may influence cellular processes by modulating kinase activity, thereby affecting downstream signaling pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes have been studied extensively. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to affect the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux . Additionally, this compound has been shown to impact cell signaling pathways, such as those mediated by kinases, which play crucial roles in cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound has been found to bind to specific sites on enzymes, leading to either inhibition or activation of their catalytic activity . For example, its interaction with serine/threonine-protein kinase Chk1 results in modulation of kinase activity, which in turn affects the phosphorylation status of downstream targets involved in cell cycle regulation and DNA repair . These molecular interactions highlight the potential of this compound as a modulator of key cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound exhibits stability under specific storage conditions, with minimal degradation over extended periods . Its long-term effects on cellular function have been noted, particularly in in vitro and in vivo studies. Prolonged exposure to this compound has been associated with alterations in cellular metabolism and gene expression, indicating potential cumulative effects on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that low doses of this compound can modulate enzyme activity and cellular signaling pathways without causing significant toxicity . Higher doses have been associated with adverse effects, including toxicity and disruption of normal cellular functions . These findings highlight the importance of dosage optimization in the application of this compound in biomedical research.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound has been shown to influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites . These interactions suggest that this compound may play a role in modulating cellular energy balance and metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound has been observed to accumulate in certain cellular compartments, where it exerts its biochemical effects . The localization and accumulation of this compound are influenced by its interactions with cellular transport mechanisms, which determine its distribution and availability for biochemical reactions .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound has been found to localize to specific cellular compartments, such as the cytoplasm and nucleus . Its localization is directed by targeting signals and post-translational modifications that guide it to particular organelles . The subcellular distribution of this compound influences its interactions with biomolecules and its overall biochemical activity within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the hydrogenation of pyridine to form piperidine, which can then be functionalized to introduce the aminomethyl group . The reaction conditions often involve the use of catalysts such as molybdenum disulfide for the hydrogenation step .
Industrial Production Methods: Industrial production of piperidine derivatives, including 1-(4-(Aminomethyl)piperidin-1-yl)-3,3-dimethylbutan-1-one, often employs large-scale hydrogenation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced catalytic systems to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions: 1-(4-(Aminomethyl)piperidin-1-yl)-3,3-dimethylbutan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenating agents and nucleophiles are used under mild to moderate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-(4-(Aminomethyl)piperidin-1-yl)-3,3-dimethylbutan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of polymers and other industrial materials.
Comparison with Similar Compounds
Piperidine: A simpler analog with a similar ring structure but lacking the aminomethyl and dimethylbutanone groups.
Pyrrolidine: Another heterocyclic amine with a five-membered ring structure.
Piperazine: Contains two nitrogen atoms in a six-membered ring, differing in its chemical properties and applications.
Uniqueness: 1-(4-(Aminomethyl)piperidin-1-yl)-3,3-dimethylbutan-1-one is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the aminomethyl group enhances its potential for forming hydrogen bonds, increasing its affinity for biological targets .
Properties
IUPAC Name |
1-[4-(aminomethyl)piperidin-1-yl]-3,3-dimethylbutan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O/c1-12(2,3)8-11(15)14-6-4-10(9-13)5-7-14/h10H,4-9,13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSPNWYAESBVATA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N1CCC(CC1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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